molecular formula C9H15Cl B2534191 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane CAS No. 2287333-99-5

1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane

Cat. No.: B2534191
CAS No.: 2287333-99-5
M. Wt: 158.67
InChI Key: GGXARXKNYFBHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which has garnered significant interest in organic and medicinal chemistry. This compound features a unique bicyclic structure that imparts distinct physicochemical properties, making it a valuable scaffold in drug discovery and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with appropriate reagents. One common method starts with the preparation of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. This intermediate is then reacted with nucleophiles or radicals to form the desired bicyclo[1.1.1]pentane derivatives .

Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often employs continuous flow synthesis. This method allows for the efficient and scalable production of these compounds by generating [1.1.1]propellane on demand and directly derivatizing it into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functional groups .

Scientific Research Applications

1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to mimic the geometry of aromatic rings, enabling it to bind to various receptors and enzymes. This binding can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane is unique due to its specific substitution pattern, which imparts distinct reactivity and physicochemical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(chloromethyl)-3-propylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Cl/c1-2-3-8-4-9(5-8,6-8)7-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXARXKNYFBHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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